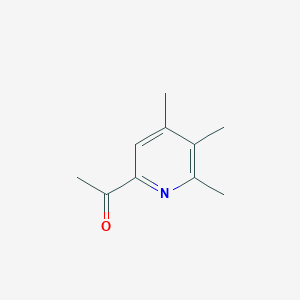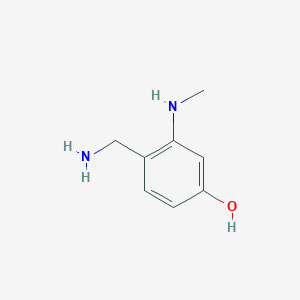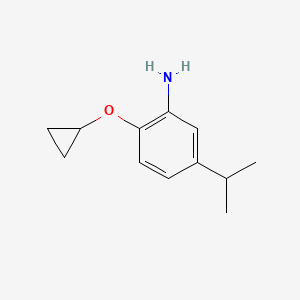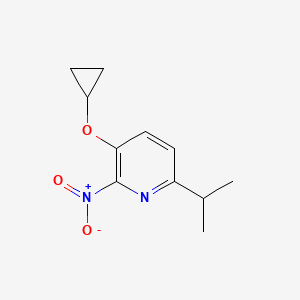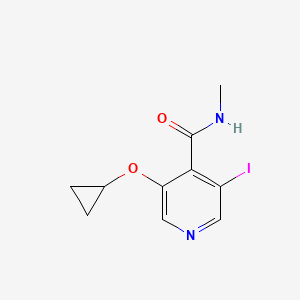
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is a chemical compound with the molecular formula C10H11IN2O2. It is known for its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methylisonicotinamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process may involve the use of high-purity reagents and controlled reaction environments to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-5-iodo-N-methylisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclopropoxy-2-isopropyl-N-methylisonicotinamide: Similar in structure but with an isopropyl group instead of an iodine atom.
3-Cyclopropoxy-5-isopropyl-N-methylisonicotinamide: Another similar compound with an isopropyl group.
Uniqueness
3-Cyclopropoxy-5-iodo-N-methylisonicotinamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific research applications where iodine’s reactivity is advantageous .
Eigenschaften
Molekularformel |
C10H11IN2O2 |
|---|---|
Molekulargewicht |
318.11 g/mol |
IUPAC-Name |
3-cyclopropyloxy-5-iodo-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C10H11IN2O2/c1-12-10(14)9-7(11)4-13-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI-Schlüssel |
AOBDSXNRAVMATB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=NC=C1OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


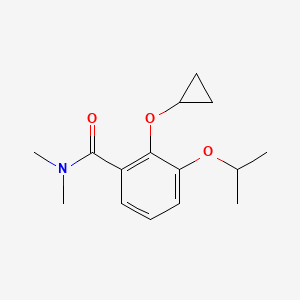

![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
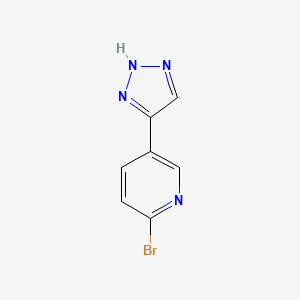

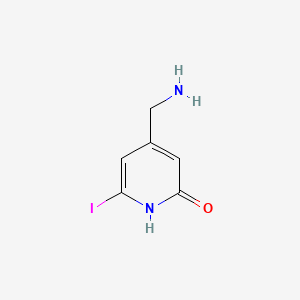
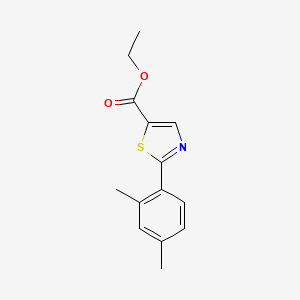
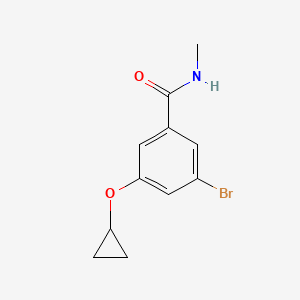

![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
